

Spectroscopic properties of benzophenone (UV-Vis, NMR)

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Compound of Interest

Compound Name: *Benzophenone*

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An In-depth Technical Guide to the Spectroscopic Properties of **Benzophenone** (UV-Vis, NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic properties of **benzophenone**, a fundamental diarylketone widely utilized as a building block in organic synthesis and as a common photosensitizer in photochemistry.[1] Understanding its spectral characteristics through Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its application in research, quality control, and drug development.

UV-Visible Spectroscopy

The UV-Vis spectrum of **benzophenone** is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. The positions and intensities of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The spectrum typically displays two main types of transitions: a high-intensity $\pi \rightarrow \pi^*$ transition and a lower-intensity, longer-wavelength $n \rightarrow \pi^*$ transition.

Absorption Data

The UV spectrum of **benzophenone** exhibits a strong absorption band in the shorter UV region, attributed to $\pi \rightarrow \pi^*$ transitions of the aromatic rings, and a weaker band at longer wavelengths due to the $n \rightarrow \pi^*$ transition of the carbonyl group's non-bonding electrons.[2][3]

The $n \rightarrow \pi^*$ transition undergoes a characteristic blue shift (hypsochromic shift) in polar, protic solvents due to hydrogen bonding between the solvent and the carbonyl oxygen.[\[2\]](#)[\[3\]](#)

Table 1: UV-Vis Absorption Maxima (λ_{max}) of **Benzophenone** in Various Solvents

Solvent	λ_{max} ($\pi \rightarrow \pi^*$)	λ_{max} ($n \rightarrow \pi^*$)	Reference
n-Heptane	248.2 nm	346.6 nm	[3]
Cyclohexane	~248 nm	~346 nm	[2]
Ethanol	252.2 nm	334.0 nm	[2] [3]

Note: Additional $\pi \rightarrow \pi^*$ transitions can be observed at shorter wavelengths (~204-210 nm).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: UV-Vis Spectroscopic Analysis

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of **benzophenone**.

1.2.1 Materials and Equipment

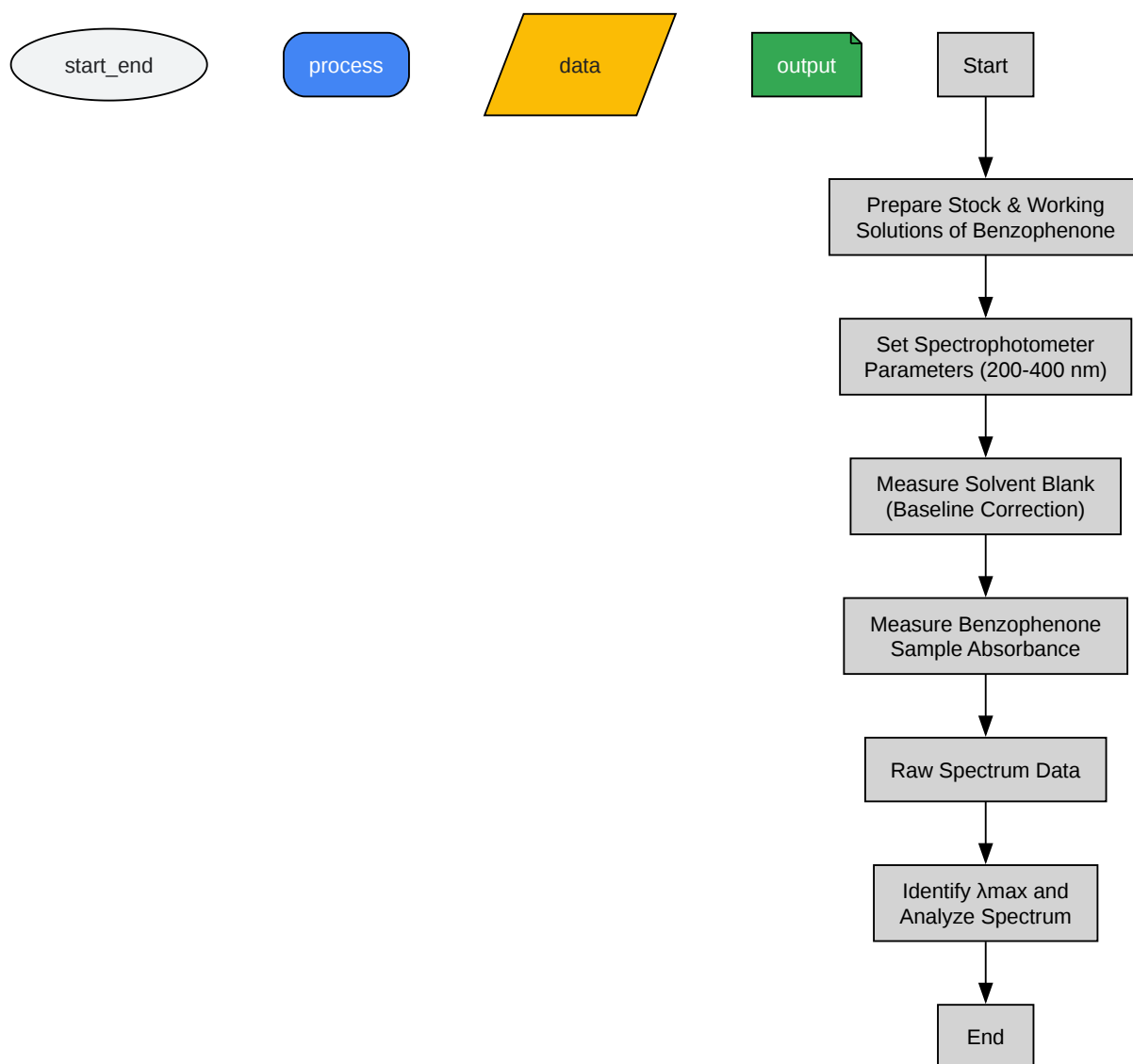
- Double-beam UV-Vis spectrophotometer with a scanning range of 200-400 nm.[\[5\]](#)
- Matched quartz cuvettes (1 cm path length).
- Spectroscopic grade solvent (e.g., ethanol, cyclohexane).
- **Benzophenone** reference standard.
- Volumetric flasks and pipettes.

1.2.2 Procedure

- Preparation of Stock Solution: Accurately weigh a precise amount of **benzophenone** (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 100 mL). Dissolve and dilute to the mark with the chosen spectroscopic grade solvent to create a stock solution.

- Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration that provides an absorbance reading within the instrument's linear range (typically 0.2 - 1.0 AU).
- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-400 nm).^[5]
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as the blank. Place it in the spectrophotometer and record a baseline correction.
- Sample Measurement: Rinse and fill a second cuvette with the **benzophenone** working solution. Place it in the sample holder and record the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization: UV-Vis Analysis Workflow



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Caption: Experimental workflow for the UV-Vis analysis of **benzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **benzophenone**. Due to the molecule's C₂ symmetry, the two phenyl rings are equivalent, simplifying the resulting spectra.

¹H NMR Data

In the proton NMR spectrum, the ten protons of **benzophenone** give rise to three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons.^[6] The ortho protons are the most deshielded due to the anisotropic effect of the carbonyl group.

Table 2: ¹H NMR Chemical Shifts for **Benzophenone** in CDCl₃

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-2, H-6, H-2', H-6' (ortho)	~7.79	Doublet (d)	4H
H-4, H-4' (para)	~7.57	Triplet (t)	2H
H-3, H-5, H-3', H-5' (meta)	~7.46	Triplet (t)	4H

Reference for shifts:^[7]. Multiplicity and assignments are based on typical aromatic coupling patterns.^[6]

¹³C NMR Data

The ¹³C NMR spectrum of **benzophenone** is simplified by its symmetry, exhibiting only five signals instead of the thirteen expected from its molecular formula.^[8] These signals correspond to the carbonyl carbon and the four unique carbons of the phenyl rings (ipso, ortho, meta, and para).

Table 3: ¹³C NMR Chemical Shifts for **Benzophenone**

Carbon	Chemical Shift (δ , ppm)
C=O (carbonyl)	~190-200
C-1, C-1' (ipso)	~137
C-4, C-4' (para)	~132
C-2, C-6, C-2', C-6' (ortho)	~130
C-3, C-5, C-3', C-5' (meta)	~128

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The ranges provided are typical for ketones and aromatic compounds.[\[8\]](#)

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a general method for preparing a **benzophenone** sample for NMR analysis.

2.3.1 Materials and Equipment

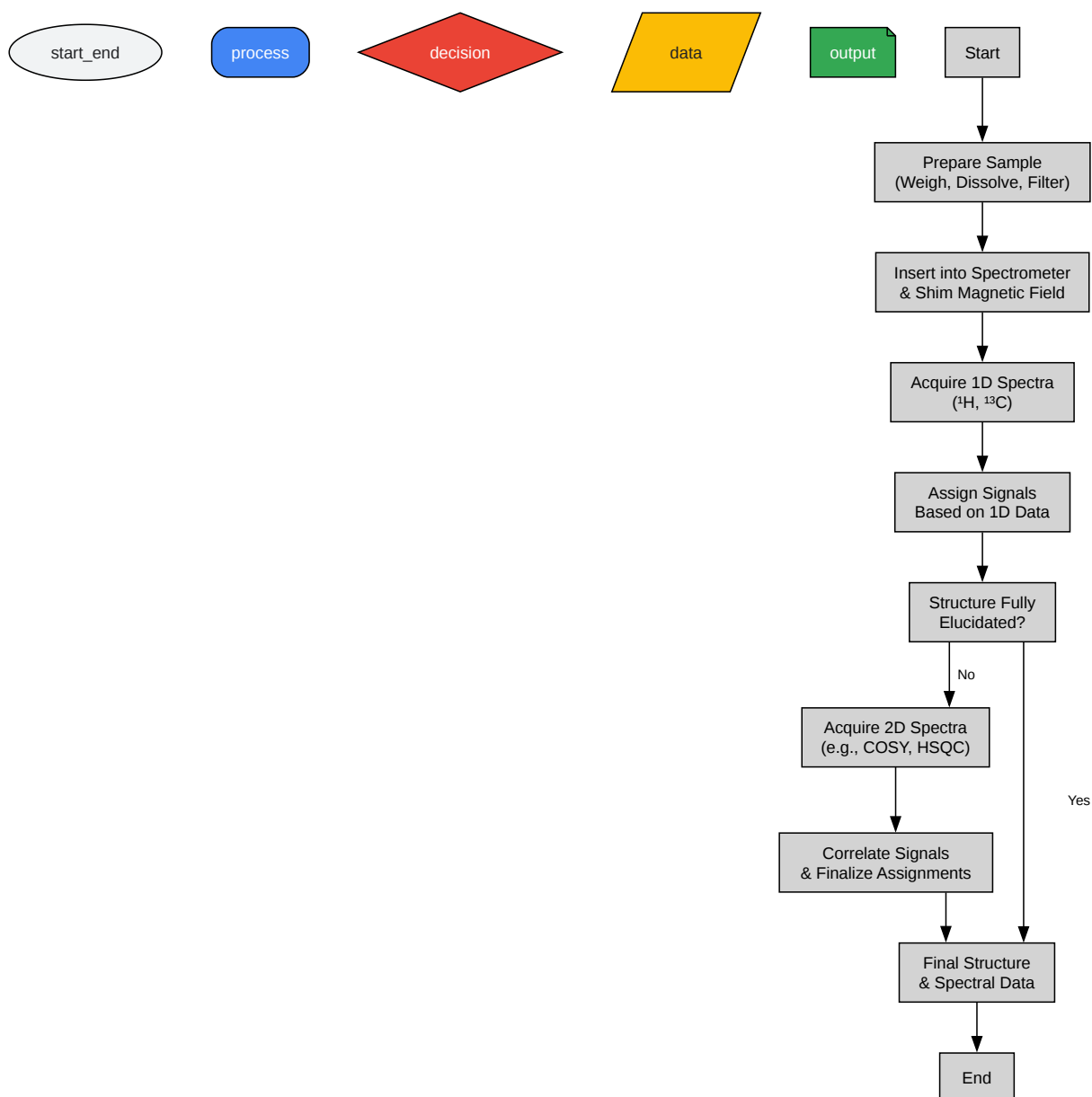
- NMR spectrometer.
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Benzophenone** sample.
- Pasteur pipette and glass wool.

2.3.2 Procedure

- Sample Preparation: Accurately weigh 5-25 mg of **benzophenone** for ¹H NMR, or 20-100 mg for ¹³C NMR.[\[9\]](#)
- Dissolution: Transfer the sample to a small vial and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[\[9\]](#) Gentle vortexing can aid dissolution.

- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.^[9]
- Acquisition: Cap the NMR tube and insert it into the spectrometer.
- Shimming: Carefully shim the magnetic field to ensure homogeneity and achieve high-resolution spectra.^[9]
- Data Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are used for each experiment.

Visualization: NMR Analysis Workflow



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Caption: General workflow for NMR-based structure elucidation.

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